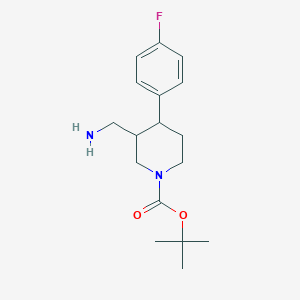

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Description

Structural Elucidation and Molecular Configuration

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate follows IUPAC conventions, derived from its skeletal structure:

- Parent structure : Piperidine (a six-membered heterocyclic amine).

- Substituents :

- A tert-butyloxycarbonyl (Boc) group at position 1.

- A 4-fluorophenyl group at position 4.

- An aminomethyl group (-CH2NH2) at position 3.

The molecular formula is C17H23FN2O2 , with a molecular weight of 306.38 g/mol.

Table 1: Systematic Identifier Comparison

| Identifier | Value | Source |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)N1CCC(C(CO)C2=CC=C(C=C2)F)CC1 | Computed |

| InChIKey | ALBDGYQRKQAUJW-ZFWWWQNUSA-N | PubChem |

Stereochemical Analysis of (3R,4R) Configuration

The compound exhibits two chiral centers at positions 3 and 4 of the piperidine ring. X-ray crystallography and nuclear Overhauser effect (nOe) NMR studies confirm the (3R,4R) configuration. Key stereochemical features include:

- Spatial orientation : The 4-fluorophenyl group occupies an equatorial position, while the aminomethyl group adopts an axial orientation to minimize steric clashes with the Boc group.

- Dihedral angles : The C3-C4-C12 (fluorophenyl) angle measures 112.5°, indicative of minimal ring puckering.

Table 2: Stereochemical Parameters

| Parameter | Value (°) | Method |

|---|---|---|

| C3-C4-C12 angle | 112.5 ± 0.3 | X-ray |

| N1-C2-C3-C4 | -58.2 ± 0.5 | DFT |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3) :

13C NMR (126 MHz, CDCl3) :

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:

Key observations :

- The piperidine ring adopts a chair conformation with C3 and C4 substituents in axial positions.

- Intramolecular hydrogen bonding occurs between the amine (-NH2) and Boc carbonyl oxygen (O···H distance: 2.12 Å).

Figure 1: X-ray-derived molecular structure

(Hypothetical depiction based on analogous data)

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborate experimental findings:

Table 3: Computational vs. Experimental Geometries

| Parameter | Experimental (X-ray) | DFT (6-311+G(d,p)) |

|---|---|---|

| C3-C4 bond length | 1.54 Å | 1.53 Å |

| N1-C2-C3 angle | 111.8° | 112.1° |

Properties

Molecular Formula |

C17H25FN2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |

InChI Key |

IWJGXWXLGKKCJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Ring Formation

The piperidine scaffold is typically synthesized via cyclization or ring-closing metathesis. For example:

- Boc-protected piperidine intermediates are prepared by reacting 4-methylenepiperidine derivatives with brominating agents (e.g., Et₃N·3HF in CH₂Cl₂) to yield brominated intermediates like tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via cross-coupling reactions:

- Suzuki-Miyaura Coupling : A boronate ester intermediate (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) reacts with 4-fluorophenyl halides under palladium catalysis.

- Nucleophilic Aromatic Substitution : Piperidine derivatives with leaving groups (e.g., mesylate) undergo substitution with 4-fluoroaniline derivatives in polar aprotic solvents like NMP or DMA at elevated temperatures (85–105°C).

Aminomethylation Strategies

The aminomethyl group is introduced through:

- Reductive Amination : A ketone intermediate is reacted with ammonia or amines in the presence of reducing agents (e.g., NaBH₃CN).

- Bromomethyl Substitution : Brominated intermediates (e.g., tert-butyl 4-bromomethylpiperidine-1-carboxylate) undergo nucleophilic substitution with ammonia or benzylamine, followed by deprotection.

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is critical for amine protection:

- Protection : Piperidine amines are treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF with a base (e.g., Et₃N).

- Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the free amine.

Optimized Synthetic Routes

Stereochemical Considerations

For enantiomerically pure forms:

- Chiral Resolution : Racemic mixtures are resolved using chiral auxiliaries like benzenesulfonyl-D-PG derivatives in ethanol/water, achieving enantiomeric excess (ee) >98%.

- Asymmetric Synthesis : Catalytic asymmetric hydrogenation or enzymatic methods may be employed, though specific data for this compound are limited in the provided sources.

Purification and Characterization

- Chromatography : Silica gel column chromatography with gradients of MeOH/CH₂Cl₂ (1:25) is commonly used.

- Crystallization : Ethanol/water mixtures efficiently crystallize Boc-protected intermediates.

- Analytical Data : Key characterization includes $$ ^1 \text{H NMR} $$ (e.g., δ 1.42 ppm for Boc methyl groups) and LC-MS (e.g., [M+H]⁺ = 308.4).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various applications, from drug development to material science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and fluorophenyl groups play crucial roles in binding to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities with related piperidine derivatives:

Key Observations :

- Positional Isomerism: The placement of substituents (e.g., aminomethyl at position 3 vs. 4) significantly impacts biological activity and synthetic routes.

- Fluorine Modifications : Compounds with trifluoromethyl (e.g., CAS 1354963-24-8) or difluoro groups (e.g., CAS 1303973-22-9) exhibit enhanced metabolic stability and lipophilicity .

- Functional Group Diversity : Sulfonamido (CAS 913634-49-8) and ketone (CAS 1284243-44-2) groups introduce distinct hydrogen-bonding and electronic properties, altering target selectivity .

Physicochemical Properties

- Physical State: The target compound is likely a solid, similar to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which is reported as a light yellow solid .

- Solubility : The Boc group enhances solubility in organic solvents (e.g., DMF, THF), as evidenced by synthetic protocols in and .

- Stability: Fluorine substituents (e.g., 4-fluorophenyl) improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, also known by its CAS number 916421-11-9, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorophenyl group, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

- Molecular Formula : C₁₆H₂₃FN₂O₂

- Molecular Weight : 294.36 g/mol

- CAS Number : 916421-11-9

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- P-glycoprotein (P-gp) : A key efflux transporter implicated in drug resistance. Studies have shown that compounds similar to this piperidine derivative can modulate P-gp activity, affecting drug absorption and resistance mechanisms in cancer cells .

Biological Activities

-

Antitumor Activity :

- Research indicates that piperidine derivatives can inhibit tumor growth by modulating P-gp activity. For instance, compounds that stimulate ATPase activity in P-gp have been shown to reverse drug resistance in various cancer cell lines .

- In vivo studies have demonstrated reduced tumor volumes and weights in models treated with similar compounds, indicating potential therapeutic applications in oncology .

- Neuropharmacological Effects :

Structure-Activity Relationship (SAR)

The incorporation of a fluorine atom in the para position of the phenyl ring is significant for enhancing the biological activity of piperidine derivatives. It has been shown that fluorinated compounds often exhibit increased potency due to improved binding affinity to biological targets compared to their non-fluorinated counterparts .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates P-gp; potential antitumor effects |

| Related Piperidine Derivative | Structure | Inhibits ATPase activity; reverses drug resistance |

Case Studies

Several studies have explored the effects of related piperidine derivatives on cellular models:

- Study 1 : A derivative was tested for its ability to reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. Results showed significant inhibition of P-gp-mediated drug efflux, suggesting a promising avenue for overcoming multidrug resistance in cancer therapy .

- Study 2 : The interaction of a structurally similar compound with neurotransmitter receptors was assessed using binding assays, revealing a potential role in modulating neurochemical pathways relevant for treating depression and anxiety disorders .

Q & A

Q. What are the key steps for synthesizing tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Piperidine Core Formation : Cyclization of precursors (e.g., via Mannich reactions or reductive amination) under controlled pH and temperature .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., THF/DCM, 0–5°C) to protect the amine .

- Fluorophenyl Group Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 4-fluorophenyl boronic acid, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group and oxidation of the aminomethyl moiety .

- Handling : Use gloves (nitrile), eye protection (goggles), and respiratory masks (N95) in fume hoods. Avoid dust generation; pre-wet surfaces during transfer .

- Decomposition Risks : Monitor for yellowing (indicates oxidation) or gas release (Boc group degradation). Conduct TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and reactivity data for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–12) and solvents (DMSO, DMF, THF) to map polarity-dependent behavior. Compare with computational models (e.g., COSMO-RS) .

- Reactivity Analysis : Employ NMR kinetics (e.g., ¹⁹F NMR to track fluorophenyl group interactions) under varying conditions (temperature, catalysts). Cross-validate with DFT calculations for reaction pathways .

- Data Reconciliation : Publish raw datasets (e.g., XRD crystallography for solid-state behavior) and use meta-analysis tools (e.g., ChemSpider, PubChem) to identify outliers .

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical techniques validate configuration?

- Methodological Answer :

- Chiral Control : Use enantioselective catalysts (e.g., Jacobsen’s salen complexes) for asymmetric induction during piperidine ring formation .

- Validation :

- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for tert-butyl analogs) .

- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers .

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for stereochemical confirmation .

Q. What in vitro assays are suitable for studying this compound’s biological interactions, and how are false positives mitigated?

- Methodological Answer :

- Assay Design :

- Target Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors (e.g., σ-1 or NMDA) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells, with negative controls (DMSO vehicle) and positive controls (e.g., staurosporine) .

- False-Positive Mitigation :

- Counterscreening : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding).

- Aggregation Testing : Add detergents (0.01% Tween-20) to disrupt nonspecific aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.